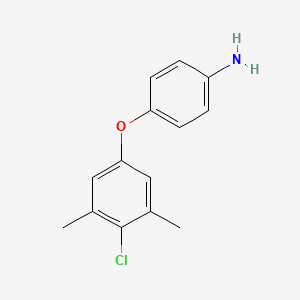

4-(4-Chloro-3,5-dimethylphenoxy)aniline

Descripción

Propiedades

IUPAC Name |

4-(4-chloro-3,5-dimethylphenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO/c1-9-7-13(8-10(2)14(9)15)17-12-5-3-11(16)4-6-12/h3-8H,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGVZXXJGQNYWRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)C)OC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-3,5-dimethylphenoxy)aniline typically involves the reaction of 4-chloro-3,5-dimethylphenol with aniline in the presence of a suitable catalyst. One common method is the nucleophilic aromatic substitution reaction, where the phenol reacts with aniline under basic conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for research and development purposes.

Análisis De Reacciones Químicas

Types of Reactions

4-(4-Chloro-3,5-dimethylphenoxy)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Synthesis

4-(4-Chloro-3,5-dimethylphenoxy)aniline serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable for developing new compounds with specific properties.

Biological Studies

The compound has been employed in studies focusing on enzyme inhibition and protein binding. It interacts with specific molecular targets, such as enzymes or receptors, potentially affecting their function. This interaction can lead to insights into enzyme mechanisms and the development of enzyme inhibitors for therapeutic purposes.

Pharmaceutical Applications

Research into the pharmaceutical potential of this compound has identified its role in drug development. Its ability to modulate biological activities makes it a candidate for creating new therapeutic agents, particularly in treating diseases where enzyme inhibition is beneficial.

Material Science

In industrial applications, this compound contributes to the development of new materials and chemical processes. Its properties can be harnessed to create specialty chemicals that have applications in dyes and pigments .

Similar Compounds

| Compound Name | Structural Features | Applications |

|---|---|---|

| 3-Chloro-4-(2,5-dimethylphenoxy)aniline | Similar phenoxy structure | Intermediate in organic synthesis |

| 4-(4-Chloro-3,5-dimethylphenoxy)phenol | Lacks aniline group | Used in material science |

The distinct substitution pattern of this compound differentiates it from similar compounds, imparting unique chemical reactivity and biological activity.

Case Study 1: Enzyme Inhibition

A study explored the inhibitory effects of this compound on specific enzymes involved in metabolic pathways related to cancer progression. The compound demonstrated significant inhibition at low concentrations, suggesting its potential as a lead compound for drug development targeting cancer metabolism.

Case Study 2: Drug Development

In a pharmaceutical research project, this compound was evaluated for its efficacy as a potential drug candidate against HIV. The binding affinity of the compound to viral enzymes was assessed using various biochemical assays, indicating promising results that warrant further investigation into its therapeutic applications .

Mecanismo De Acción

The mechanism of action of 4-(4-Chloro-3,5-dimethylphenoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact pathways involved depend on the specific biological system being studied.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Functional Group Modifications

Phenoxyacetic Acid Derivatives

Key Differences :

- Solubility : The acetic acid derivative (C₁₀H₁₁ClO₃) exhibits higher aqueous solubility (0.5 mg/mL in PBS) compared to the aniline parent compound, which is hydrophobic .

- Bioactivity : The acetamide derivative (Compound 602) shows stronger auxin-like activity due to improved cellular uptake .

Substituted Anilines

Key Differences :

- Electronic Effects : The trifluoromethyl analog exhibits stronger electron-withdrawing character, altering reactivity in electrophilic substitutions .

- Thermal Stability : The pyridine analog (CAS 218457-66-0) has a defined melting point (96–98°C), suggesting higher crystallinity than the parent aniline .

Structural Analogues in Drug Discovery

Key Differences :

- Pharmacokinetics: The ethyl-phenoxyethoxy derivative (CAS 1040685-95-7) likely has extended half-life due to increased lipophilicity .

- Salt Forms: The hydrochloride salt (CAS 1185297-34-0) improves solubility for intravenous administration .

Key Insight :

- The aniline derivative poses greater handling risks due to aromatic amine toxicity, whereas the acetic acid analog is primarily an irritant .

Actividad Biológica

4-(4-Chloro-3,5-dimethylphenoxy)aniline is a chemical compound that has garnered attention for its potential biological activity, particularly in biochemical and pharmacological contexts. This article explores its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.

Chemical Structure and Properties

The compound features an aromatic structure with a chloro substituent and two methyl groups on the phenyl ring. Its molecular formula is , with a molecular weight of approximately 247.72 g/mol. The presence of these functional groups enhances its reactivity and potential interactions with biological targets.

This compound plays a significant role in various biochemical reactions due to its ability to interact with enzymes and proteins. It can modulate enzyme activity, influencing metabolic pathways and cellular functions. For instance, it has been shown to bind to specific enzymes, altering their catalytic functions and affecting metabolic fluxes.

| Property | Description |

|---|---|

| Molecular Formula | C14H14ClNO |

| Molecular Weight | 247.72 g/mol |

| Enzyme Interaction | Alters enzyme activity |

| Cellular Impact | Influences gene expression and cell signaling |

Cellular Effects

The compound affects various cell types by modulating cell signaling pathways and gene expression. Research indicates that it can alter the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Furthermore, it impacts cellular metabolism by influencing metabolic pathways that are crucial for maintaining cellular homeostasis.

Molecular Mechanism

The molecular mechanisms underlying the biological activity of this compound involve its interactions with biomolecules at the molecular level. It can bind to specific proteins and enzymes, leading to changes in their activity. For example, it may inhibit or activate enzymes by binding to their active sites. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins.

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

- Inhibition of Cancer Cell Growth : A study demonstrated that similar compounds could inhibit the growth of cancer cells by inducing apoptosis through modulation of the MCL-1 protein pathway . This suggests that this compound may have similar effects.

- Toxicological Assessments : Research on related compounds indicates significant biological activity in pharmacological contexts, highlighting potential applications in drug development . Understanding these interactions is crucial for predicting the compound's behavior within biological systems.

Table 2: Relevant Case Studies

| Study Focus | Findings |

|---|---|

| Cancer Cell Growth | Induction of apoptosis via MCL-1 modulation |

| Pharmacological Applications | Significant biological activity in drug development |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 4-(4-chloro-3,5-dimethylphenoxy)aniline, and what analytical methods validate its purity?

- Methodology :

- Synthesis : Use Ullmann coupling or nucleophilic aromatic substitution to attach the aniline group to the 4-chloro-3,5-dimethylphenol backbone. Catalysts like Pd/C or CuI can enhance reaction efficiency .

- Purification : Recrystallize from ethanol or DMSO to remove unreacted precursors.

- Characterization : Validate purity via HPLC (≥98%) and structural confirmation using -NMR (aromatic proton shifts at δ 6.8–7.2 ppm) and FT-IR (N-H stretch ~3400 cm). UV/Vis absorbance at 230 and 280 nm can confirm chromophore integrity .

Q. How does the solubility of this compound influence experimental design in biological assays?

- Methodology :

- Solvent Selection : Dissolve in DMSO or ethanol (30 mg/mL), then dilute with aqueous buffers (e.g., PBS pH 7.2). Avoid aqueous storage >24 hours due to precipitation risks .

- Bioassay Optimization : Pre-test solubility in assay media using dynamic light scattering (DLS) to detect aggregates. Use concentrations ≤0.5 mg/mL to maintain stability .

Q. What stability considerations are critical for long-term storage of this compound?

- Methodology :

- Storage : Store at -20°C under inert gas (N or Ar) to prevent oxidation. Monitor degradation via periodic HPLC analysis (retention time shifts indicate breakdown products) .

- Handling : Use amber vials to protect against photodegradation.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?

- Methodology :

- Derivatization : Modify the aniline group (e.g., introduce fluoro or methyl substituents) or phenoxy backbone to enhance auxin-like activity. Compare with analogs like 2-(4-chloro-3,5-dimethylphenoxy)acetic acid (compound 602-UC), which shows growth-promoting effects in plants .

- Assays : Test bioactivity in Arabidopsis thaliana hypocotyl elongation assays. Measure dose-response curves (0.1–100 µM) to quantify potency .

Q. How can contradictory data on the compound’s biological activity be resolved?

- Methodology :

- Source Validation : Confirm batch purity (≥98%) via LC-MS to rule out impurities (e.g., chlorinated byproducts) .

- Experimental Reproducibility : Standardize assay conditions (pH, temperature, solvent ratio). Cross-validate results using orthogonal methods (e.g., qPCR for auxin-responsive genes like AUX/IAA) .

Q. What advanced techniques detect and quantify degradation products under varying pH conditions?

- Methodology :

- Analytical Workflow : Use LC-MS/MS with a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) to identify hydrolysis products (e.g., 4-chloro-3,5-dimethylphenol or aniline derivatives).

- pH Stability Studies : Incubate the compound in buffers (pH 4–9) and monitor degradation kinetics. Calculate half-life using first-order kinetics models .

Q. What computational models predict the environmental fate or toxicity of this compound?

- Methodology :

- QSAR Modeling : Use LogP (predicted ~1.8) and pKa (~10.3) to estimate bioavailability. Predict ecotoxicity via ECOSAR for aquatic organisms .

- Molecular Dynamics : Simulate interactions with plant auxin receptors (e.g., TIR1) to identify binding hotspots .

Safety and Regulatory Considerations

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodology :

- PPE : Wear nitrile gloves, lab coats, and goggles. Use fume hoods for weighing and dissolution.

- Waste Disposal : Neutralize with 10% NaOH before incineration. Follow EPA guidelines for chlorinated aromatic amines .

Q. How do regulatory frameworks impact the use of this compound in agrochemical research?

- Methodology :

- Compliance : Adhere to OECD 404 (acute dermal toxicity) and EPA 712-C-96-335 (plant growth regulator testing). Submit impurity profiles (e.g., <0.1% chlorinated dimers) to regulatory bodies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.